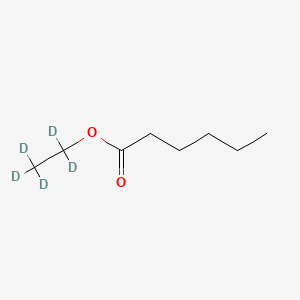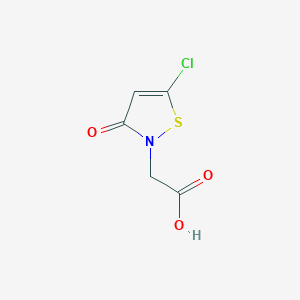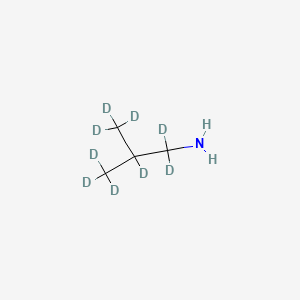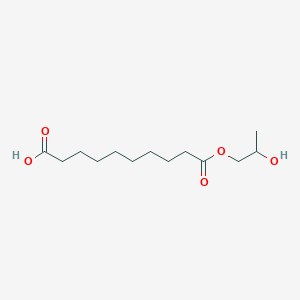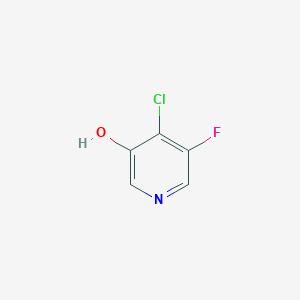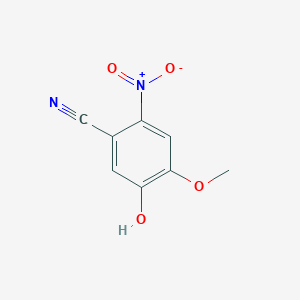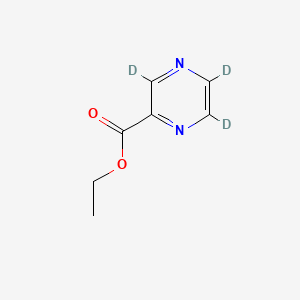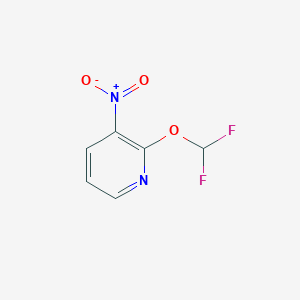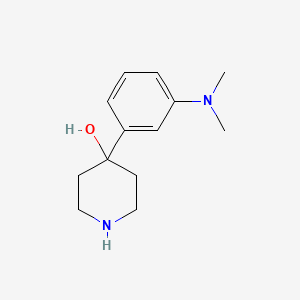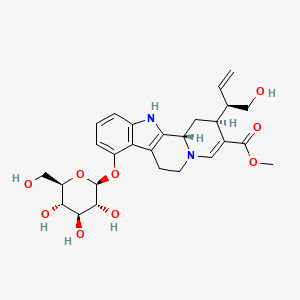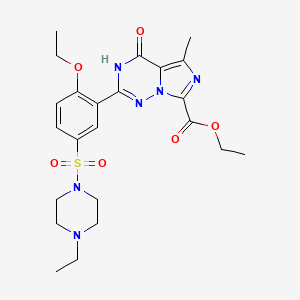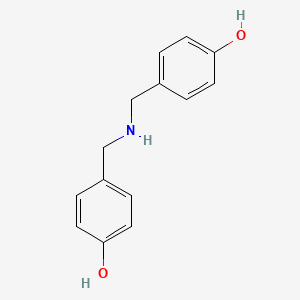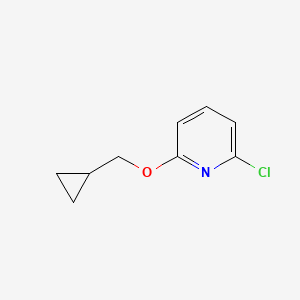
2-Chloro-6-(cyclopropylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(cyclopropylmethoxy)pyridine: is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridine typically begins with pyridine as the core structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, cyclopropylmethanol.
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the cyclopropylmethoxy group, making it less versatile in certain applications.
2-Chloro-6-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and reactivity.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group, used in different applications such as nitrification inhibitors.
Uniqueness: 2-Chloro-6-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Properties
CAS No. |
108122-44-7 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
XBDIVNMAZGTMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


